molecular formula C14H17N3O B15318590 4-[(1-phenyl-1H-pyrazol-4-yl)oxy]piperidine

4-[(1-phenyl-1H-pyrazol-4-yl)oxy]piperidine

Cat. No.: B15318590
M. Wt: 243.30 g/mol
InChI Key: WYCSOMKKEIRBRZ-UHFFFAOYSA-N
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Description

4-[(1-phenyl-1H-pyrazol-4-yl)oxy]piperidine is a chemical compound that features a piperidine ring bonded to a phenyl-pyrazole moiety through an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1-phenyl-1H-pyrazol-4-yl)oxy]piperidine typically involves the reaction of 1-phenyl-1H-pyrazol-4-ol with piperidine under appropriate conditions. One common method includes:

    Starting Materials: 1-phenyl-1H-pyrazol-4-ol and piperidine.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.

    Procedure: The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4-[(1-phenyl-1H-pyrazol-4-yl)oxy]piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: H2 gas with Pd/C catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of reduced derivatives, such as alcohols.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

4-[(1-phenyl-1H-pyrazol-4-yl)oxy]piperidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(1-phenyl-1H-pyrazol-4-yl)oxy]piperidine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes, such as soluble epoxide hydrolase (sEH), which plays a role in the metabolism of epoxides . This inhibition can lead to anti-inflammatory effects by reducing the levels of pro-inflammatory mediators.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(1-phenyl-1H-pyrazol-4-yl)oxy]piperidine is unique due to its combination of a piperidine ring and a phenyl-pyrazole moiety, which imparts distinct chemical and biological properties. Its ability to act as a versatile intermediate in organic synthesis and its potential pharmacological activities make it a compound of significant interest.

Properties

Molecular Formula

C14H17N3O

Molecular Weight

243.30 g/mol

IUPAC Name

4-(1-phenylpyrazol-4-yl)oxypiperidine

InChI

InChI=1S/C14H17N3O/c1-2-4-12(5-3-1)17-11-14(10-16-17)18-13-6-8-15-9-7-13/h1-5,10-11,13,15H,6-9H2

InChI Key

WYCSOMKKEIRBRZ-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1OC2=CN(N=C2)C3=CC=CC=C3

Origin of Product

United States

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